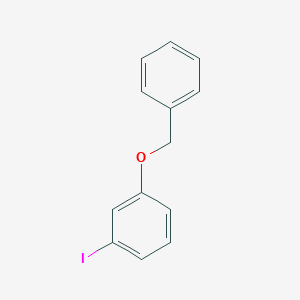

1-(Benzyloxy)-3-iodobenzene

Beschreibung

1-(Benzyloxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group at the first position and an iodine atom at the third position

Eigenschaften

IUPAC Name |

1-iodo-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKHOPJXDQAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401035 | |

| Record name | 3-Iodobenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107623-21-2 | |

| Record name | 1-Iodo-3-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107623-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-iodo-3-(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodobenzyloxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Benzylation via Williamson Ether Synthesis

The alkylation step in WO2012073249A1 illustrates the protection of phenolic -OH groups. Applying this to 3-iodophenol:

Procedure :

-

Dissolve 3-iodophenol in a polar solvent (e.g., isopropanol).

-

Add benzyl bromide (1.2 equiv) and aqueous NaOH (5 N) at 15–20°C.

-

Stir until completion, isolate via filtration, and purify by recrystallization.

Key Data :

-

Similar reactions in WO2012073249A1 achieve >90% conversion for 3-(benzyloxy)benzenethiol derivatives.

-

Expected yield for 1-(benzyloxy)-3-iodobenzene: 75–85% (extrapolated from analogous alkylations).

Regioselective Iodination Strategies

Ortho/Meta Directors in Iodination

To override the para-directing effect of -OCH₂C₆H₅, temporary directing groups can be employed:

Example :

-

Introduce a meta-directing group (e.g., -SO₃H) at position 5.

-

Perform iodination at position 3.

-

Remove the directing group via hydrolysis.

This approach mirrors the sulfonation and halogenation steps in WO2012073249A1 , where -SO₃H directs subsequent functionalization.

Halogen Exchange Reactions

Metal-halogen exchange (e.g., Finkelstein reaction) could convert bromo or chloro intermediates to iodo derivatives. However, this method is less common for aromatic systems due to harsh conditions.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Catalyst Recovery

Nitrosonium tetrafluoroborate (NOBF₄) is moisture-sensitive and costly. Alternatives like iodine monochloride (ICl) or N-iodosuccinimide (NIS) may offer better recyclability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Coupling reactions result in biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1-(Benzyloxy)-3-iodobenzene is primarily utilized as a reagent in various synthetic pathways, particularly in palladium-catalyzed cross-coupling reactions. These reactions are crucial for constructing complex organic molecules, including pharmaceuticals.

Case Study: Hydroalkylation Reactions

Recent studies have demonstrated the effectiveness of this compound in Markovnikov-selective hydroalkylation reactions. For instance, it has been used to synthesize therapeutic compounds for metabolic disorders and anti-cancer agents through reductive hydroalkylation protocols . The following table summarizes the outcomes of these reactions:

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Hydroalkylation | This compound + alkyl halide | Anti-cancer compound (16) | 70 |

| Cross-coupling | This compound + amine | Aldehyde precursor (14) | 51 |

| Remote olefin hydroalkylation | γ,δ-unsaturated amides | β-Alkylated products | 60 |

These results illustrate the compound's versatility in synthesizing complex molecules with significant biological activity.

Biological Applications

This compound also finds applications in cell biology and molecular testing. It has been noted for its role in bioprocessing and gene therapy applications . The compound's ability to act as a building block in drug development makes it valuable for research into new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-3-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the benzyloxy group. This activation facilitates various substitution and coupling reactions. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and halogenated structure .

Vergleich Mit ähnlichen Verbindungen

- 1-(Benzyloxy)-2-iodobenzene

- 1-(Benzyloxy)-4-iodobenzene

- 1-(Benzyloxy)-3-bromobenzene

Comparison: 1-(Benzyloxy)-3-iodobenzene is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its brominated analog, it exhibits higher reactivity in coupling reactions due to the stronger electron-withdrawing effect of iodine .

Biologische Aktivität

1-(Benzyloxy)-3-iodobenzene is an organic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group and an iodine atom on the benzene ring, which may influence its reactivity and interactions with biological systems. Understanding its biological activity can provide insights into its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzene ring substituted with a benzyloxy group and an iodine atom at the meta position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interaction with specific enzymes. The following sections detail key findings from recent research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of iodobenzene have shown promising results in inhibiting the growth of human cancer cell lines, including breast and ovarian cancers. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. For example, studies have shown that similar compounds can inhibit protein kinase C (PKC) pathways, which are crucial for regulating cell growth and differentiation. The inhibition of PKC can lead to reduced proliferation and increased apoptosis in cancer cells.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for various enzymes involved in cancer progression. Notably, it has been reported to inhibit the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in estrogen biosynthesis, thereby potentially reducing estrogen-driven tumor growth.

Table 2: Enzyme Inhibition Potency

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound in preclinical models:

- Study on MCF-7 Cells : A study assessed the antiproliferative effects of various benzyloxy-substituted iodobenzenes on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- In Vivo Models : In vivo experiments using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzyloxy)-3-iodobenzene?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-electrophile coupling or C–H alkylation reactions. For example, a Pd-catalyzed dialkylation protocol using 2-iodoanisoles or 1-(benzyloxy)-2-iodobenzenes as substrates has been reported. The reaction involves optimizing ligands (e.g., bidentate phosphines), bases (e.g., Cs₂CO₃), and solvents (e.g., DMF) to achieve regioselective coupling .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm regiochemistry and purity. For structural elucidation, single-crystal X-ray diffraction (as demonstrated for analogous benzoxazinones) provides definitive bond lengths and angles. High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : While explicit stability data are limited in the evidence, standard practices for aryl iodides suggest storage in amber vials under inert gas (e.g., argon) at –20°C to prevent oxidative degradation. Moisture-sensitive handling is advised due to the benzyl ether group .

Advanced Research Questions

Q. How can reaction conditions be optimized for Pd-catalyzed coupling involving this compound?

- Methodological Answer : Key parameters include:

- Catalyst system : Pd(OAc)₂ with Xantphos or other bulky ligands to suppress homocoupling.

- Solvent polarity : Polar aprotic solvents (e.g., DMA) enhance iodine displacement.

- Temperature : 80–100°C balances reactivity and side-product formation.

- Base selection : Weak bases (e.g., K₃PO₄) minimize dehalogenation .

Q. How does steric hindrance from the benzyloxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The benzyloxy group at the meta position creates steric bulk, slowing oxidative addition of Pd⁰ to the C–I bond. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimentally, substituent effects are probed via Hammett plots using derivatives with varying para substituents .

Q. What strategies mitigate competing pathways in C–H functionalization using this substrate?

- Methodological Answer : Directing groups (e.g., pyridyl or carbonyl) can be introduced to steer Pd insertion. Alternatively, transient directing groups (e.g., amino acids) enable reversible coordination, enhancing selectivity. Mechanistic studies using deuterium labeling or radical traps help identify intermediates .

Q. How can discrepancies in reported reaction yields be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.